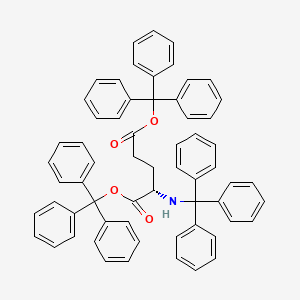
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is a complex organic compound characterized by the presence of multiple triphenylmethyl groups attached to an L-glutamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate typically involves the protection of the L-glutamate amino group followed by the introduction of triphenylmethyl groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include triphenylmethyl chloride and bases such as pyridine or triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The triphenylmethyl groups can be oxidized to form triphenylmethyl cations.
Reduction: Reduction reactions can target the ester or amide functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the triphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the triphenylmethyl groups can yield triphenylmethyl cations, while reduction of the ester groups can produce alcohols.
Scientific Research Applications
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate involves its ability to interact with various molecular targets through its triphenylmethyl groups. These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethyl chloride: A simpler compound with similar reactivity but lacking the L-glutamate backbone.
Triphenylmethylamine: Contains a triphenylmethyl group attached to an amine, offering different reactivity and applications.
Triphenylmethanol: Features a hydroxyl group instead of the L-glutamate backbone, used in different contexts.
Uniqueness
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is unique due to its combination of multiple triphenylmethyl groups with an L-glutamate backbone
Properties
CAS No. |
920283-82-5 |
|---|---|
Molecular Formula |
C62H51NO4 |
Molecular Weight |
874.1 g/mol |
IUPAC Name |
ditrityl (2S)-2-(tritylamino)pentanedioate |
InChI |
InChI=1S/C62H51NO4/c64-58(66-61(51-34-16-4-17-35-51,52-36-18-5-19-37-52)53-38-20-6-21-39-53)47-46-57(63-60(48-28-10-1-11-29-48,49-30-12-2-13-31-49)50-32-14-3-15-33-50)59(65)67-62(54-40-22-7-23-41-54,55-42-24-8-25-43-55)56-44-26-9-27-45-56/h1-45,57,63H,46-47H2/t57-/m0/s1 |
InChI Key |
WPNDXGAWXMTQLH-SMWREMLRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















